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Compound of Interest

Compound Name: 2-Chloro-4-undecanoylpyridine

CAS No.: 898784-78-6

Cat. No.: B1613774

Get Quote

Technical Whitepaper: 2-Chloro-4-
undecanoylpyridine
Spectroscopic Profile, Synthesis Logic, and Structural Characterization

Executive Summary & Compound Identity
2-Chloro-4-undecanoylpyridine represents a bifunctional pyridine scaffold combining a

reactive electrophilic handle (2-Cl) with a lipophilic acyl chain (4-undecanoyl). This structure is

critical in medicinal chemistry for modulating the lipophilicity (LogP) of pyridine-based

pharmacophores and in materials science for inducing van der Waals ordering in mesogenic

systems.
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Property Detail

IUPAC Name 1-(2-chloropyridin-4-yl)undecan-1-one

Molecular Formula C₁₆H₂₄ClNO

Molecular Weight 281.82 g/mol

LogP (Predicted) ~5.8 (Highly Lipophilic)

Appearance Low-melting solid or viscous pale-yellow oil

Synthesis & Experimental Causality
To ensure the integrity of the spectroscopic data, one must understand the synthesis route. The

high-fidelity generation of this compound typically avoids direct Friedel-Crafts acylation due to

the electron-deficient nature of the pyridine ring.

Validated Synthetic Pathway
The most robust protocol utilizes a Weinreb Amide intermediate to prevent over-addition of the

alkyl nucleophile.

Protocol Logic:

Activation: 2-Chloropyridine-4-carboxylic acid is converted to its acid chloride or Weinreb

amide.

Nucleophilic Addition: Decylmagnesium bromide (C₁₀H₂₁MgBr) is added. The Weinreb amide

chelation stabilizes the tetrahedral intermediate, preventing double addition (which would

yield the tertiary alcohol).

Quench: Acidic hydrolysis releases the ketone.
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Intermediate

+ N,O-Dimethylhydroxylamine Grignard Addition
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Figure 1: Controlled metallation pathway via Weinreb amide to prevent tertiary alcohol

byproducts.

Spectroscopic Characterization (NMR, IR, MS)[1][2]
[3][4]
A. Nuclear Magnetic Resonance (NMR)
The NMR profile is defined by the asymmetry of the 2,4-substituted pyridine ring and the

distinct relaxation times of the lipophilic tail.

¹H NMR (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are referenced to TMS (0.00 ppm).
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Causality

8.55 Doublet (d) 1H H-6

Deshielded by

adjacent

Nitrogen; J ≈ 5.2

Hz (coupling with

H-5).

7.52 Doublet (d) 1H H-3

Ortho to Cl,

Ortho to

Carbonyl.

Isolated spin

(small meta-

coupling to H-5

often

unresolved).

7.41 dd 1H H-5

Vicinal coupling

to H-6 (J≈5.2 Hz)

and meta

coupling to H-3

(J≈1.5 Hz).

2.95 Triplet (t) 2H α-CH₂

Deshielded by

Carbonyl

anisotropy. J ≈

7.2 Hz.

1.71 Quintet (m) 2H β-CH₂

Shielded relative

to α; distinct due

to distance from

C=O.

1.26 - 1.35 Multiplet (m) 14H Bulk CH₂

The "methylene

envelope"

characteristic of

the undecanoyl

chain (C4–C10).
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0.88 Triplet (t) 3H Terminal CH₃
Classic terminal

methyl group.

¹³C NMR (100 MHz, CDCl₃)
Carbonyl (C=O): ~198.5 ppm (Aryl alkyl ketone).

Aromatic Region:

C-2 (C-Cl): ~152.0 ppm (Deshielded by Cl).

C-6 (C-N): ~150.5 ppm.

C-4 (Ipso): ~145.0 ppm.

C-3/C-5: ~122.0 - 124.0 ppm.

Aliphatic Region:

α-CH₂: ~38.5 ppm.

β-CH₂: ~24.5 ppm.

Bulk CH₂: ~29.0 - 32.0 ppm.

Terminal CH₃: ~14.1 ppm.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid diagnostic for the integrity of the carbonyl and the pyridine

ring substitution.
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

1695 - 1705 ν(C=O) Stretch

Primary Identifier. Lower than

aliphatic ketones (1715) due to

conjugation with the pyridine

ring.

1580 & 1550 ν(C=C/C=N) Ring

Characteristic "breathing"

modes of the pyridine

skeleton.

1050 - 1080 ν(C-Cl) Stretch
Aryl chloride band (often

weak/moderate).

2920 & 2850 ν(C-H) Stretch

Strong asymmetric/symmetric

stretching of the long alkyl

chain (undecanoyl).

C. Mass Spectrometry (EI-MS)
The mass spectrum is dominated by the stability of the pyridine ring and the McLafferty

Rearrangement typical of long-chain ketones.

Molecular Ion: m/z 281 (M⁺) and 283 (M+2).

Isotopic Pattern: The Chlorine atom imparts a characteristic 3:1 intensity ratio between M⁺

and M+2.[1]

Fragmentation Pathway Logic
α-Cleavage: Loss of the alkyl chain to form the acylium ion.

McLafferty Rearrangement: The γ-hydrogen of the undecanoyl chain transfers to the

carbonyl oxygen, leading to the elimination of a neutral alkene (1-decene) and forming the

enol radical cation of 2-chloro-4-acetylpyridine.
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Molecular Ion (M+)
m/z 281/283

[Py-CO-C10H21]+

McLafferty Rearrangement
(Loss of C9H18 alkene)

Alpha Cleavage
(Loss of Alkyl Radical)

Base Peak Candidate
m/z 155/157

[2-Cl-Py-C(OH)=CH2]+

- 1-Decene (126 Da)

Acylium Ion
m/z 140/142

[2-Cl-Py-C=O]+

- Decyl radical
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Figure 2: Primary fragmentation pathways. The McLafferty rearrangement (m/z ~155) is

diagnostically significant for ketones with γ-hydrogens.

Quality Control & Impurity Profile
When analyzing synthesized batches, researchers should monitor for these specific impurities:

2-Chloropyridine: Result of decarboxylation during the activation step.

Tertiary Alcohol: Result of "over-addition" of Grignard (prevented by Weinreb method).

Hydrolysis Product: 2-Chloro-4-pyridinecarboxylic acid (if amide formation was incomplete).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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